Cas no 42760-43-0 (Benzenesulfonyl chloride, 4-amino-3,5-dinitro-)

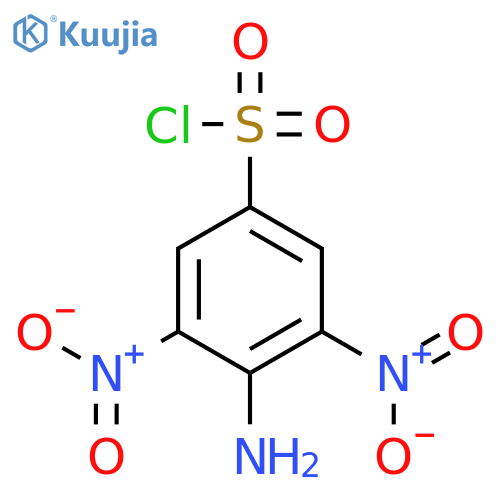

42760-43-0 structure

商品名:Benzenesulfonyl chloride, 4-amino-3,5-dinitro-

CAS番号:42760-43-0

MF:C6H4ClN3O6S

メガワット:281.630458831787

CID:3984113

Benzenesulfonyl chloride, 4-amino-3,5-dinitro- 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonyl chloride, 4-amino-3,5-dinitro-

-

Benzenesulfonyl chloride, 4-amino-3,5-dinitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6504923-1.0g |

4-amino-3,5-dinitrobenzene-1-sulfonyl chloride |

42760-43-0 | 1.0g |

$0.0 | 2023-02-01 |

Benzenesulfonyl chloride, 4-amino-3,5-dinitro- 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

42760-43-0 (Benzenesulfonyl chloride, 4-amino-3,5-dinitro-) 関連製品

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量